molecular formula C23H29N5O3 B15181361 Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- CAS No. 164071-40-3

Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl-

Cat. No.: B15181361
CAS No.: 164071-40-3
M. Wt: 423.5 g/mol
InChI Key: PLBKDUQINCDKSO-UHFFFAOYSA-N
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Description

Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridazine ring with a piperazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Functional Group Modifications: Various functional groups such as methyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridazine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a drug candidate due to its unique structure.

    Pharmacology: Studies may investigate its interactions with biological targets.

    Materials Science: Its properties may be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings.

    Piperazine Derivatives: Compounds featuring the piperazine moiety.

Uniqueness

Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is unique due to its combination of pyridazine and piperazine structures, which may confer distinct chemical and biological properties.

Properties

CAS No.

164071-40-3

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

IUPAC Name

2,6,7-trimethyl-3-[3-(4-phenylpiperazin-1-yl)propyl]pyrido[3,4-d]pyridazine-1,4,5-trione

InChI

InChI=1S/C23H29N5O3/c1-17-16-19-20(22(30)24(17)2)23(31)28(25(3)21(19)29)11-7-10-26-12-14-27(15-13-26)18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3

InChI Key

PLBKDUQINCDKSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N1C)C(=O)N(N(C2=O)C)CCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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